Terretonin

Description

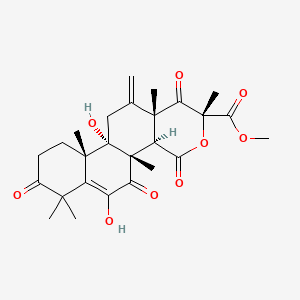

Structure

3D Structure

Properties

Molecular Formula |

C26H32O9 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

methyl (2R,4aR,4bS,10aS,10bS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |

InChI |

InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m1/s1 |

InChI Key |

CYHGEJACRPDZDP-IKNWHQMFSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@]2(CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |

Canonical SMILES |

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Terretonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Terretonin, a meroterpenoid natural product. This compound has demonstrated significant protective effects in preclinical models of acute lung injury.[1] This document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the molecular cascades and experimental designs.

Core Mechanism of Action: Dual Modulation of Inflammatory and Antioxidant Pathways

This compound exerts its therapeutic effects through a dual mechanism involving the upregulation of the SIRT1/Nrf2 antioxidant pathway and the downregulation of the NF-κBp65/NLRP3 pro-inflammatory signaling cascade.[1] This coordinated action mitigates oxidative stress and inflammation, key pathological features of acute lung injury.[1]

1.1 Upregulation of the SIRT1/Nrf2 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating cellular stress responses.[1] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[1] this compound has been shown to enhance the SIRT1/Nrf2 signaling axis, leading to increased antioxidant capacity.[1] The proposed mechanism involves the activation of SIRT1, which in turn deacetylates and activates Nrf2, promoting its translocation to the nucleus and subsequent transcription of antioxidant response element (ARE)-dependent genes.[1]

1.2 Downregulation of the NF-κBp65/NLRP3 Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[1] this compound inhibits the activation of the NF-κBp65/NLRP3 pathway.[1] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the transcription of NLRP3 and its downstream targets.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound on lipopolysaccharide (LPS)-induced acute lung injury in a murine model.

Table 1: Effect of this compound on Gene Expression of SIRT1/Nrf2 Pathway Components

| Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Control) |

| SIRT1 | LPS | ↓ |

| LPS + this compound | ↑ (compared to LPS) | |

| Nrf2 | LPS | ↓ |

| LPS + this compound | ↑ (compared to LPS) | |

| HO-1 | LPS | ↓ |

| LPS + this compound | ↑ (compared to LPS) | |

| NQO1 | LPS | ↓ |

| LPS + this compound | ↑ (compared to LPS) |

Data adapted from a study on LPS-induced acute lung injury.[1] Arrows indicate a significant decrease (↓) or increase (↑) compared to the respective control group.

Table 2: Effect of this compound on Inflammatory Markers and Oxidative Stress

| Marker | Treatment Group | Measurement |

| NF-κBp65 | LPS | ↑ Nuclear Translocation |

| LPS + this compound | ↓ Nuclear Translocation | |

| NLRP3 | LPS | ↑ Gene Expression |

| LPS + this compound | ↓ Gene Expression | |

| Caspase-1 | LPS | ↑ Gene Expression |

| LPS + this compound | ↓ Gene Expression | |

| IL-1β | LPS | ↑ Level |

| LPS + this compound | ↓ Level | |

| TNF-α | LPS | ↑ Level |

| LPS + this compound | ↓ Level | |

| NOx | LPS | ↑ Level |

| LPS + this compound | ↓ Level | |

| iNOS | LPS | ↑ Gene Expression |

| LPS + this compound | ↓ Gene Expression |

Data adapted from a study on LPS-induced acute lung injury.[1] Arrows indicate a significant decrease (↓) or increase (↑) compared to the respective control group.

Experimental Protocols

The following are descriptions of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

3.1 Animal Model of LPS-Induced Acute Lung Injury

-

Subjects: Male BALB/c mice.

-

Procedure: Mice are randomly assigned to control and treatment groups. The LPS group receives an intraperitoneal (i.p.) injection of lipopolysaccharide to induce acute lung injury. The this compound group receives an i.p. injection of this compound prior to LPS administration. A control group receives saline.

-

Endpoint Analysis: After a specified time, animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected for subsequent analysis.

3.2 Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the gene expression of target molecules in lung tissue.

-

Procedure:

-

Total RNA is extracted from lung tissue homogenates using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using gene-specific primers for SIRT1, Nrf2, HO-1, NQO1, NF-κBp65, NLRP3, Caspase-1, and iNOS, with a suitable housekeeping gene (e.g., GAPDH) as an internal control.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

3.3 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the protein levels of inflammatory cytokines in BALF or lung homogenates.

-

Procedure:

-

Commercially available ELISA kits for IL-1β, TNF-α, and other relevant cytokines are used.

-

Samples and standards are added to microplate wells pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using the Graphviz DOT language to illustrate the key molecular pathways and experimental procedures.

Caption: Molecular mechanism of this compound.

Caption: Experimental workflow for evaluating this compound.

References

An In-depth Technical Guide to the Terretonin Biosynthetic Pathway in Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin, a structurally complex meroterpenoid produced by the filamentous fungus Aspergillus terreus, has garnered significant interest due to its unique chemical architecture and potential biological activities. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, facilitating further investigation and potential exploitation of this intricate metabolic pathway.

The this compound Biosynthetic Gene Cluster (trt)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the trt cluster, within the genome of Aspergillus terreus. This cluster harbors the genes encoding all the necessary enzymes for the construction of the this compound scaffold from simple metabolic precursors. Bioinformatic analysis and targeted gene knockout studies have been instrumental in elucidating the function of individual genes within this cluster.

Table 1: Genes of the this compound (trt) Biosynthetic Cluster and Their Putative Functions

| Gene | Locus Tag (A. terreus NIH2624) | Proposed Function | Key Domains/Homology |

| trt4 | ATEG_10080 | Non-reducing Polyketide Synthase (NR-PKS) | KS, AT, PT, ACP |

| trt2 | ATEG_10078 | Prenyltransferase | Dimethylallyl tryptophan synthase (DMATS) superfamily |

| trt5 | ATEG_10081 | Methyltransferase | S-adenosylmethionine (SAM)-dependent methyltransferase |

| trt8 | ATEG_10084 | FAD-dependent monooxygenase | Flavin-binding monooxygenase |

| trt1 | ATEG_10077 | Terpene cyclase | |

| trt6 | ATEG_10082 | Cytochrome P450 monooxygenase | P450 |

| trt14 | ATEG_10085 | Isomerase | |

| trt7 | ATEG_10083 | Fe(II)/α-KG-dependent dioxygenase | |

| trt3 | ATEG_10079 | Unknown | |

| trt9 | ATEG_10086 | Unknown |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and terpenoid pathways, followed by a series of intricate tailoring reactions. The proposed pathway, based on the characterization of intermediates from mutant strains and heterologous expression studies, is outlined below.

The pathway commences with the non-reducing polyketide synthase Trt4 catalyzing the condensation of acetyl-CoA and malonyl-CoA to form 3,5-dimethylorsellinic acid. This polyketide core is then prenylated by the prenyltransferase Trt2 using dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor. Subsequent modifications, including methylation by Trt5 and epoxidation by the FAD-dependent monooxygenase Trt8 , prepare the intermediate for cyclization. The terpene cyclase Trt1 then facilitates a complex cyclization cascade to form the core ring system of prethis compound A. The pathway continues with a series of oxidative modifications. The cytochrome P450 monooxygenase Trt6 catalyzes three successive oxidations, leading to an unstable intermediate.[1] This is followed by a unique D-ring expansion and rearrangement of a methoxy group, a reaction catalyzed by the novel isomerase Trt14 .[1] The final steps are catalyzed by the Fe(II)/α-KG-dependent dioxygenase Trt7 , which completes the biosynthesis of this compound through two final oxidation reactions.[1]

Quantitative Data

While extensive qualitative studies have elucidated the this compound biosynthetic pathway, there is a notable lack of comprehensive quantitative data presented in a structured tabular format within the current body of literature. The following sections summarize the available information and highlight areas where further quantitative analysis is needed.

Production Titers

To date, no studies have published a direct comparison of this compound production titers in wild-type versus various trt gene knockout mutants in a tabular format. Such data would be invaluable for understanding the metabolic flux through the pathway and identifying potential bottlenecks.

Enzyme Kinetics

The kinetic parameters (e.g., Km, kcat, Vmax) of the individual enzymes in the this compound biosynthetic pathway have not been experimentally determined and reported. This information is crucial for a complete understanding of the catalytic efficiency of each enzyme and for future synthetic biology efforts aimed at optimizing this compound production.

Cytotoxicity Data

Some studies have reported the cytotoxic activities of this compound derivatives. While not directly related to the biosynthetic pathway's efficiency, this data is relevant for drug development professionals.

Table 2: Cytotoxicity of this compound N and Butyrolactone I from Aspergillus terreus TM8

| Compound | Cell Line | IC50 (µg/mL) |

| This compound N | PC-3 (Prostate adenocarcinoma) | 7.4 |

| SKOV3 (Ovary adenocarcinoma) | 1.2 | |

| Butyrolactone I | PC-3 (Prostate adenocarcinoma) | 4.5 |

| SKOV3 (Ovary adenocarcinoma) | 0.6 |

Source: Data extracted from a study on the anticancer activity of compounds from thermophilic A. terreus TM8.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway. These protocols are synthesized from the methods sections of various research articles and are intended to serve as a guide for researchers.

Gene Knockout in Aspergillus terreus using CRISPR/Cas9

This protocol outlines the general steps for deleting a target gene in A. terreus using the CRISPR/Cas9 system.

Protocol:

-

sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest using a suitable online tool.

-

Vector Construction: Synthesize and clone the designed sgRNAs into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.

-

Donor DNA Construction: Amplify ~1 kb fragments of the regions flanking the target gene (homology arms) and clone them into a vector, leaving a selectable marker gene in between if desired.

-

Protoplast Preparation: Grow A. terreus mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Co-transform the protoplasts with the Cas9/sgRNA expression vector and the donor DNA template using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on selective regeneration medium. Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

Verification: Confirm the gene deletion by sequencing the PCR product from positive transformants.

-

Phenotypic Analysis: Analyze the metabolite profile of the confirmed knockout mutant by HPLC or LC-MS to observe the effect of the gene deletion on this compound biosynthesis.[3][4][5]

Heterologous Expression in Aspergillus oryzae

This protocol describes the general procedure for expressing the A. terreus trt gene cluster in the heterologous host Aspergillus oryzae.

Protocol:

-

Gene Amplification: Amplify the desired trt genes from A. terreus genomic DNA using high-fidelity polymerase.

-

Expression Vector Construction: Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible or constitutive promoter (e.g., amyB promoter).

-

Protoplast Preparation: Prepare protoplasts from a suitable A. oryzae host strain (e.g., a strain deficient in the production of major endogenous secondary metabolites).

-

Transformation: Transform the protoplasts with the expression vector using a PEG-mediated method.

-

Selection and Cultivation: Select for positive transformants and cultivate them in a suitable production medium.

-

Metabolite Extraction and Analysis: Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate) and analyze the extract for the production of this compound or its intermediates using HPLC or LC-MS.[6][7]

In Vitro Enzyme Assays

This protocol is a general guide for assaying the activity of an NR-PKS like Trt4.

Protocol:

-

Protein Expression and Purification: Express the NR-PKS gene in a suitable host (e.g., E. coli or S. cerevisiae) and purify the recombinant protein.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, malonyl-CoA, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., acid) and extract the product with an organic solvent.

-

Analysis: Analyze the extracted product by HPLC or LC-MS to identify the polyketide product.[8][9]

This protocol provides a general method for measuring the activity of a prenyltransferase like Trt2.

Protocol:

-

Protein Expression and Purification: Express and purify the recombinant prenyltransferase.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the aromatic substrate (e.g., 3,5-dimethylorsellinic acid), the prenyl donor (e.g., DMAPP), MgCl2, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Extraction and Analysis: Extract the reaction mixture with an organic solvent and analyze the products by HPLC or LC-MS to detect the prenylated product.[10][11]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus represents a significant achievement in the field of fungal natural product research. The identification of the trt gene cluster and the characterization of its constituent enzymes have provided a roadmap for understanding the intricate chemical logic underlying the assembly of this complex meroterpenoid. However, several key areas warrant further investigation. The precise biochemical mechanisms of several enzymes, particularly the later-stage tailoring enzymes, remain to be fully characterized. Furthermore, a thorough quantitative analysis of the pathway, including the determination of enzyme kinetic parameters and metabolite fluxes, is essential for a complete understanding and for guiding future metabolic engineering efforts. The detailed protocols and compiled information in this guide are intended to facilitate these future studies, ultimately enabling the rational manipulation of the this compound pathway for the production of novel analogs with potentially valuable therapeutic properties.

References

- 1. Frontiers | A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genemedi.net [genemedi.net]

The Biological Activity of Novel Terretonin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonins are a class of meroterpenoids, natural products derived from fungi, that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique tetracyclic core skeleton, have shown promise in preclinical studies as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of novel terretonin derivatives, with a focus on their cytotoxic effects on cancer cells and their role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

| Derivative | Cell Line | Cell Type | IC50 (µg/mL) | Citation |

| This compound N | PC-3 | Prostate Adenocarcinoma | 7.4 | [1] |

| SKOV3 | Ovary Adenocarcinoma | 1.2 | [1] |

Table 1: Cytotoxicity of this compound N. This table summarizes the IC50 values of this compound N against human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cell lines.

| Derivative | Cell Line | Cell Type | IC50 Range (µg/mL) | Citation |

| This compound Derivative 1 | A549 | Lung Carcinoma | 6.7 ± 0.2 to 29.6 ± 2.2 | [2] |

| MCF7 | Breast Adenocarcinoma | " | [2] | |

| MDA-MB-231 | Breast Adenocarcinoma | " | [2] | |

| Hela | Cervical Carcinoma | " | [2] | |

| AGS | Gastric Adenocarcinoma | " | [2] | |

| This compound Derivative 8 | A549 | Lung Carcinoma | " | [2] |

| MCF7 | Breast Adenocarcinoma | " | [2] | |

| MDA-MB-231 | Breast Adenocarcinoma | " | [2] | |

| Hela | Cervical Carcinoma | " | [2] | |

| AGS | Gastric Adenocarcinoma | " | [2] |

Table 2: Cytotoxicity of Unnamed this compound Derivatives. This table presents the range of IC50 values for two distinct this compound derivatives against a panel of five human cancer cell lines.[2]

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways. Two prominent pathways that have been identified are the apoptosis pathway in cancer cells and an anti-inflammatory pathway.

Anticancer Activity: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells. The process of apoptosis is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases. While the precise molecular mechanism by which terretonins induce apoptosis is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Figure 1: Hypothesized Apoptosis Signaling Pathways. This diagram illustrates the extrinsic and intrinsic pathways of apoptosis that may be modulated by this compound derivatives, leading to cancer cell death.

Anti-inflammatory Activity: SIRT1/Nrf2/NF-κBp65/NLRP3 Signaling

This compound has demonstrated protective effects against sepsis-induced acute lung injury in animal models. This anti-inflammatory activity is mediated through the modulation of a complex signaling cascade involving SIRT1, Nrf2, NF-κB, and the NLRP3 inflammasome. This compound enhances the SIRT1/Nrf2 protective pathway while inhibiting the pro-inflammatory NF-κBp65/NLRP3 signaling cascade.

Figure 2: this compound's Anti-inflammatory Signaling Pathway. This diagram depicts how this compound modulates the SIRT1/Nrf2 and NF-κB/NLRP3 pathways to exert its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound derivatives are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 48 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removing Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Figure 3: SRB Cytotoxicity Assay Workflow. This diagram outlines the key steps involved in assessing the cytotoxicity of compounds using the SRB assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Figure 4: Annexin V/PI Apoptosis Assay Workflow. This flowchart illustrates the procedure for detecting apoptosis using Annexin V and Propidium Iodide staining.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of key apoptosis regulators.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Figure 5: Western Blot Analysis Workflow. This diagram shows the sequential steps of a western blot experiment for analyzing protein expression.

Conclusion

Novel this compound derivatives represent a promising class of bioactive compounds with significant potential for the development of new anticancer and anti-inflammatory therapies. Their ability to induce apoptosis in cancer cells and modulate key inflammatory signaling pathways underscores their therapeutic relevance. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship knowledge, and evaluating their efficacy and safety in more advanced preclinical models.

References

Terretonin: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonins are a class of meroterpenoid natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. First discovered as metabolites of various fungal and bacterial species, these compounds exhibit a unique and complex chemical architecture. This guide provides an in-depth technical overview of the history of Terretonin's discovery, detailed protocols for its isolation from microbial sources, a summary of its quantitative biological activities, and an elucidation of its known mechanisms of action, particularly its role in modulating key inflammatory signaling pathways.

Discovery and Isolation History

The discovery of this compound and its analogues is a testament to the rich chemical diversity found in microorganisms. Various forms of this compound, including this compound N, O, and G, have been isolated from different microbial strains, primarily from the genera Nocardiopsis and Aspergillus.[1][2][3]

The initial isolation of a novel, highly oxygenated tetracyclic 6-hydroxymeroterpenoid, designated as this compound N, was reported from a solid-state fermented culture of Nocardiopsis sp..[1] This discovery highlighted the potential of actinomycetes as a source of unique bioactive compounds. Subsequently, other research endeavors led to the isolation of this compound O from both thermophilic and marine-derived strains of Aspergillus terreus.[2][3] These findings underscored the widespread distribution of this compound-producing organisms in diverse ecological niches.

Isolation Methodologies

The isolation of this compound from microbial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The specific protocols vary depending on the producing organism and the specific this compound analogue being targeted.

Isolation of this compound N from Nocardiopsis sp.

The isolation of this compound N from the marine-derived actinomycete Nocardiopsis sp. involves solid-state fermentation followed by solvent extraction and a series of chromatographic separations.

Isolation of this compound O from Aspergillus terreus

This compound O has been successfully isolated from both thermophilic and marine strains of Aspergillus terreus. The general procedure involves large-scale fermentation in a suitable liquid medium, followed by extraction of the culture broth and mycelium and subsequent chromatographic purification.

Quantitative Data Presentation

The biological activities of this compound and its analogues have been quantified through various in vitro assays. The following tables summarize the reported cytotoxic and antimicrobial activities.

Cytotoxicity of this compound N

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| PC-3 | Prostate Adenocarcinoma | 7.4 | [4] |

| SKOV3 | Ovary Adenocarcinoma | 1.2 | [4] |

| Human Cervix Carcinoma (KB-3-1) | Cervical Cancer | No significant activity | [4] |

Antimicrobial Activity of this compound Analogues

| This compound Analogue | Test Organism | Activity (MIC/Inhibition Zone) | Reference |

| This compound N | Staphylococcus warneri | 15 mm inhibition zone | [5] |

| This compound N | Pseudomonas agarici | 7-8 mm inhibition zone | [5] |

| This compound N | Escherichia coli | 7-8 mm inhibition zone | [5] |

| This compound G | Staphylococcus aureus | 10 mm inhibition zone (20 µ g/disk ) | [2] |

| This compound G | Bacillus subtilis | 8 mm inhibition zone (20 µ g/disk ) | [2] |

| This compound G | Micrococcus luteus | 8 mm inhibition zone (20 µ g/disk ) | [2] |

| This compound O | Bacillus subtilis DSMZ 704 | Moderate Activity | [3] |

| This compound O | Staphylococcus warneri | Low Activity | [3] |

| This compound O | Pseudomonas aeruginosa | Low Activity | [3] |

Experimental Protocols

General Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of the purified this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are also included.

-

Incubation: The microtiter plate is incubated at the optimal temperature and for the appropriate duration for the growth of the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the purified this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action: Modulation of Inflammatory Signaling

Recent studies have elucidated a key mechanism by which this compound exerts its anti-inflammatory effects. It has been shown to modulate the SIRT1/Nrf2/NF-κBp65/NLRP3 signaling pathway, a critical regulator of the inflammatory response.

This compound has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular processes, including inflammation. This activation of SIRT1, in turn, promotes the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of antioxidant proteins. Concurrently, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. By inhibiting NF-κB, this compound downregulates the expression of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This dual action of activating the protective SIRT1/Nrf2 axis and inhibiting the pro-inflammatory NF-κB/NLRP3 axis underscores the potent anti-inflammatory potential of this compound.

Conclusion

The this compound family of natural products represents a promising area for drug discovery and development. Their diverse biological activities, including cytotoxic and antimicrobial effects, coupled with a well-defined anti-inflammatory mechanism of action, make them attractive lead compounds for further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, from its discovery and isolation to its biological evaluation and mechanistic insights. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound analogues is warranted to fully explore their therapeutic potential.

References

Spectroscopic and Structural Elucidation of Terretonin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin N is a highly oxygenated tetracyclic meroterpenoid, a class of natural products known for their structural diversity and wide range of biological activities.[1] First isolated from the marine-derived actinobacterium Nocardiopsis sp. LGO5, its complex structure was elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1][2][3] This guide provides a comprehensive overview of the spectroscopic data of this compound N, detailed experimental protocols for its isolation and characterization, and a summary of its key physicochemical properties. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

This compound N was isolated as a colorless solid.[1] Its molecular formula was established as C₂₆H₃₈O₇ based on negative mode Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS), which indicated the presence of eight double bond equivalents.[1]

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₇ | ESI-HR-MS[1] |

| Molecular Weight | 462.2618 g/mol (calculated for C₂₆H₃₈O₇Na) | ESI-HR-MS[1] |

| Appearance | Colorless solid | [1] |

| Optical Rotation | [α]²⁵_D_ = +115.4 (c 0.13, CHCl₃) | [1] |

Spectroscopic Data

The structural elucidation of this compound N was accomplished primarily through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound N were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.[1] The following tables summarize the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Table 1: ¹H NMR Spectroscopic Data for this compound N (500 MHz, CDCl₃) [1]

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65, 1.55 | m | |

| 2 | 1.85, 1.75 | m | |

| 3 | 4.15 | dd | 11.5, 4.5 |

| 5 | 2.55 | m | |

| 6 | 4.35 | d | 2.5 |

| 7 | 2.45, 2.35 | m | |

| 9 | 2.15 | m | |

| 11 | 3.85 | t | 8.5 |

| 14 | 3.25 | s | |

| 17 | 4.81 | m | |

| 19a | 5.16 | s | |

| 19b | 5.06 | s | |

| 20 | 1.68 | s | |

| 21 | 0.86 | s | |

| 22 | 1.28 | s | |

| 23 | 2.03 | s | |

| 24 | 1.62 | s | |

| 25 | 1.38 | d | 6.4 |

| 27 | 1.96 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound N (125 MHz, CDCl₃) [1]

| Position | δ_C (ppm) | DEPT |

| 1 | 22.5 | CH₂ |

| 2 | 26.8 | CH₂ |

| 3 | 79.4 | CH |

| 4 | 42.1 | C |

| 5 | 51.5 | CH |

| 6 | 76.0 | CH |

| 7 | 50.3 | CH₂ |

| 8 | 170.1 | C |

| 9 | 61.3 | CH |

| 10 | 40.1 | C |

| 11 | 78.2 | CH |

| 12 | 148.2 | C |

| 13 | 138.5 | C |

| 14 | 58.6 | CH |

| 15 | 175.2 | C |

| 16 | 210.5 | C |

| 17 | 76.8 | CH |

| 18 | 85.1 | C |

| 19 | 112.4 | CH₂ |

| 20 | 24.2 | CH₃ |

| 21 | 14.6 | CH₃ |

| 22 | 22.8 | CH₃ |

| 23 | 21.4 | CH₃ |

| 24 | 18.2 | CH₃ |

| 25 | 15.3 | CH₃ |

| 27 | 20.8 | CH₃ |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HR-MS) was used to determine the molecular formula of this compound N.

-

Method: Negative Ion Mode

-

[M-H]⁻: m/z 461.2545 (calculated for C₂₆H₃₇O₇, 461.2539)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

-

UV-Vis Spectroscopy: this compound N did not exhibit any significant UV absorption or fluorescence, which is characteristic of compounds lacking extensive conjugated systems.[1]

-

Infrared (IR) Spectroscopy: The published literature on the isolation and characterization of this compound N does not report its infrared spectroscopic data.

Experimental Protocols

Isolation of this compound N

The following diagram illustrates the general workflow for the isolation of this compound N from Nocardiopsis sp. LGO5.

Spectroscopic Analysis

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectra were acquired on an Avance 500 MHz spectrometer (Bruker).[1] Samples were dissolved in CDCl₃, and the residual solvent peaks were used as a reference.[1]

-

Mass Spectrometry: High-Resolution ESI-MS was performed on a Micromass AC-TOF micro mass spectrometer.[1]

-

Optical Rotation: Optical rotation was measured on a P-1020 polarimeter (JASCO).[1]

Structural Confirmation

The planar structure of this compound N, established through the analysis of NMR and MS data, was ultimately confirmed, and its absolute configuration was unambiguously determined by X-ray crystallography.[1][2][3]

Conclusion

This technical guide provides a consolidated resource of the spectroscopic data for this compound N. The detailed NMR and mass spectrometry data, along with the experimental protocols, offer a foundational dataset for researchers in natural product chemistry and related fields. The absence of significant UV absorption provides insight into its chromophoric system. This compilation of data is crucial for the identification, derivatization, and further investigation of this compound N and its potential applications in drug development.

References

Terretonin Compounds: A Technical Guide to Natural Sources, Producers, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin compounds, a class of fungal meroterpenoids, have garnered significant interest within the scientific community due to their complex chemical structures and diverse biological activities. Primarily produced by fungi of the Aspergillus genus, and to a lesser extent by the actinobacterium Nocardiopsis, these secondary metabolites exhibit promising cytotoxic, anti-inflammatory, and antibacterial properties. This technical guide provides a comprehensive overview of the natural sources and producers of this compound compounds, detailed experimental protocols for their isolation and purification, and an in-depth look at their molecular mechanisms of action, including a key signaling pathway. Quantitative data on production yields and biological activities are presented for comparative analysis, and logical relationships in biosynthetic and signaling pathways are visualized through detailed diagrams.

Natural Sources and Producers of this compound Compounds

This compound compounds are predominantly isolated from fungal species, with Aspergillus terreus being the most prolific producer. Various strains of A. terreus, including TM8, LGO13, and ML-44, have been identified as sources of a range of this compound analogues.[1][2] In addition to Aspergillus, the bacterial genus Nocardiopsis, specifically the strain Nocardiopsis sp. LGO5, has also been shown to produce this compound compounds, highlighting a broader microbial origin than previously understood.[3][4]

The production of terretonins is influenced by fermentation conditions, including the composition of the culture medium and the cultivation parameters. Solid-state and submerged fermentation techniques have both been successfully employed for the cultivation of Aspergillus terreus to yield these compounds.

Table 1: Natural Producers of this compound Compounds

| Producing Organism | Strain | Compound(s) Isolated | Reference |

| Aspergillus terreus | TM8 | This compound N, this compound M, this compound O | [2][5] |

| Aspergillus terreus | LGO13 | This compound O | [2] |

| Aspergillus terreus | ML-44 | This compound D1, this compound, this compound A, this compound D | [6] |

| Aspergillus terreus | ICMP 477 | This compound, this compound A | [7][8] |

| Nocardiopsis sp. | LGO5 | This compound N | [3][4] |

Quantitative Production of this compound Compounds

The yield of this compound compounds can vary significantly depending on the producing strain and the fermentation conditions employed. The following table summarizes available quantitative data on the production of specific this compound compounds.

Table 2: Quantitative Yields of Selected this compound Compounds

| Compound | Producing Organism | Strain | Fermentation Details | Yield | Reference |

| This compound N | Aspergillus terreus | TM8 | Not specified | 300 mg | [5] |

| This compound | Aspergillus terreus | ICMP 477 | 40 PDA plates, 3 weeks incubation | 19.60 mg | [7][8] |

| This compound A | Aspergillus terreus | ICMP 477 | 40 PDA plates, 3 weeks incubation | 4.91 mg | [7][8] |

Biological Activities of this compound Compounds

This compound compounds have demonstrated a range of biological activities, with their cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Several this compound compounds have shown potent cytotoxicity against various cancer cell lines. This activity is a key area of interest for potential anticancer drug development.

Table 3: Cytotoxic Activity of this compound N

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| PC-3 | Prostate Adenocarcinoma | 7.4 | [5] |

| SKOV3 | Ovary Adenocarcinoma | 1.2 | [5] |

Anti-inflammatory Activity

This compound compounds have been shown to modulate key inflammatory pathways. For instance, this compound D1 has been observed to weakly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with inhibitory rates of 22-34% at a concentration of 50 µg/mL.[6]

Experimental Protocols

Fermentation and Isolation of this compound N from Aspergillus terreus TM8

This protocol describes the general steps for the production and isolation of this compound N.

4.1.1. Fermentation

-

Inoculation and Culture: Inoculate Aspergillus terreus TM8 on a suitable solid or liquid medium. For solid-state fermentation, rice medium is commonly used.

-

Incubation: Incubate the culture at an optimal temperature for the strain (e.g., 45-50°C for the thermophilic TM8 strain) for a sufficient period to allow for the production of secondary metabolites (typically several weeks).

4.1.2. Extraction and Purification

-

Extraction: Extract the fungal biomass and culture medium with an organic solvent such as ethyl acetate.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing terretonins using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol/dichloromethane).

-

Preparative Thin-Layer Chromatography (pTLC): For final purification, employ pTLC to isolate the pure this compound N compound.[5]

-

Investigation of the SIRT1/Nrf2/NF-κB Signaling Pathway

This protocol outlines the general methodology for studying the effect of this compound on this key signaling pathway involved in inflammation and oxidative stress.

4.2.1. Cell Culture and Treatment

-

Culture a suitable cell line (e.g., macrophages like RAW264.7 or a relevant cell line for the disease model) under standard conditions.

-

Pre-treat the cells with varying concentrations of the this compound compound for a specific duration.

-

Induce an inflammatory response by treating the cells with an agonist such as lipopolysaccharide (LPS).

4.2.2. Western Blot Analysis for SIRT1 and Nrf2

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against SIRT1 and Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.2.3. ELISA for NF-κB p65 Activation

-

Sample Preparation: Prepare nuclear extracts from the treated cells.

-

ELISA Procedure:

-

Utilize a commercial NF-κB p65 ELISA kit.

-

Add the nuclear extracts and standards to the wells of the pre-coated microplate.

-

Incubate with the primary antibody specific for the activated (e.g., phosphorylated) form of NF-κB p65.

-

Add the HRP-conjugated secondary antibody.

-

Add the TMB substrate and stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader to quantify the level of activated NF-κB p65.[9][10][11][12]

Visualized Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound originates from 3,5-dimethylorsellinic acid (DMOA) and involves a series of enzymatic reactions, including a crucial cyclization step catalyzed by a terpene cyclase.[3][4][13] Methylation of the DMOA-derived intermediate is an essential prerequisite for this cyclization.[13]

Caption: Biosynthesis of this compound from polyketide and terpenoid precursors.

This compound's Modulation of the SIRT1/Nrf2/NF-κB Signaling Pathway

This compound compounds have been shown to exert their anti-inflammatory effects by modulating the SIRT1/Nrf2/NF-κB signaling cascade. This pathway is a critical regulator of cellular responses to oxidative stress and inflammation.

References

- 1. Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

- 9. raybiotech.com [raybiotech.com]

- 10. assaygenie.com [assaygenie.com]

- 11. abbkine.com [abbkine.com]

- 12. PathScan® Total NF-kappaB p65 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Terretonin and Related Meroterpenoids

Introduction

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, derived partially from the terpenoid pathway and partially from other pathways, most commonly the polyketide pathway.[1][2][3] Fungi, particularly from the genus Aspergillus, are prolific producers of these structurally diverse compounds.[3][4][5][6] Among these, Aspergillus terreus is a notable source of a unique group of meroterpenoids known as terretonins.[4] Terretonins and their related analogues are characterized by a highly oxygenated and unique tetracyclic core skeleton, derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[1][4] These compounds have garnered significant interest from the scientific community due to their wide range of potent biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[5][7][8][9] This guide provides a comprehensive technical review of the biosynthesis, biological activities, and experimental methodologies associated with this compound and its related meroterpenoids.

Chemical Diversity

The this compound family comprises a series of structurally related compounds, each with unique substitutions on the core tetracyclic framework. The parent compound, this compound, was first isolated from Aspergillus terreus.[10] Since then, numerous analogues have been identified, including terretonins A–D, H–K, M, N, and O.[4] While most share an identical stereochemistry in their core structure, variations arise from different oxidation patterns. For instance, terretonins M, N, and O are distinguished by an oxidation at the C-11 position.[4] Beyond the primary this compound family, A. terreus also produces other unique meroterpenoids like asperterpenes A and B, which are potent BACE1 inhibitors, and yaminterritrems A and B, which have shown inhibitory effects on COX-2 expression.[7][11]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (trt) in Aspergillus terreus.[1][12] The pathway has been elucidated through targeted gene deletion, heterologous expression, and intermediate characterization.[1][12][13]

The key steps are as follows:

-

Polyketide Synthesis : The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) by the non-reducing polyketide synthase (NR-PKS) Trt4.[12]

-

Prenylation : DMOA is then prenylated by the prenyltransferase Trt2, using farnesyl pyrophosphate (FPP) as the isoprenoid donor.[12]

-

Cyclization : The terpene cyclase Trt1 facilitates the cyclization of the prenylated intermediate to form prethis compound A.[1]

-

Oxidations and Rearrangements : A series of complex oxidative and rearrangement reactions are catalyzed by several enzymes to construct the final tetracyclic structure. This includes:

-

Oxidation at C-3 by the short-chain dehydrogenase/reductase (SDR) Trt9 to generate preterrenoid.[1]

-

Three successive oxidation reactions catalyzed by the multifunctional cytochrome P450 monooxygenase Trt6.[13]

-

Two sequential oxidation reactions catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenase Trt7, which completes the biosynthesis of this compound and this compound C.[1][13]

-

A unique isomerase, Trt14, collaborates with Trt6 to facilitate the unusual D-ring expansion that forms the characteristic this compound scaffold.[13]

-

Caption: Key enzymatic steps in the biosynthesis of the this compound core scaffold.

Biological Activities and Quantitative Data

Terretonins and related meroterpenoids exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Several this compound compounds have demonstrated potent cytotoxicity against various cancer cell lines. This compound N and the related compound butyrolactone I, both isolated from the thermophilic fungus Aspergillus terreus TM8, showed significant cytotoxic effects against human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cells.[9] The activity is primarily mediated through the induction of apoptosis.[9]

| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |

| This compound N | SKOV3 (Ovarian) | Cytotoxicity | 1.2 | [9] |

| PC-3 (Prostate) | Cytotoxicity | 7.4 | [9] | |

| Butyrolactone I | SKOV3 (Ovarian) | Cytotoxicity | 0.6 | [9] |

| PC-3 (Prostate) | Cytotoxicity | 4.5 | [9] |

Neuroprotective Activity (BACE1 Inhibition)

Asperterpenes A and B, two novel meroterpenoids from A. terreus, exhibited promising inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease therapy.[7] Their potency was found to be significantly higher than that of the clinical BACE1 inhibitor LY2811376.[7]

| Compound | Enzyme | Activity | IC50 (nM) | Reference |

| Asperterpene A | BACE1 | Inhibition | 78 | [7] |

| Asperterpene B | BACE1 | Inhibition | 59 | [7] |

| LY2811376 | BACE1 | Inhibition | 260 | [7] |

Anti-inflammatory and Anti-liver Fibrosis Activity

Other related meroterpenoids have shown significant anti-inflammatory effects. Aspermeroterpenes A–C inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[8] Yaminterritrem B displayed a dose-dependent inhibitory effect on COX-2 expression in the same cell line.[11] More recently, aspermeroterpene B was found to have a potent inhibitory effect on the activation of hepatic stellate cells by targeting the Nrf2 signaling pathway, suggesting its potential for treating liver fibrosis.[14]

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. This compound N, isolated from Nocardiopsis sp., showed high activity against Gram-positive bacteria with no associated cytotoxicity.[15][16] this compound G, from a marine-derived Aspergillus sp., also demonstrated potent antibacterial activity against several Gram-positive bacteria.[5]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound G | Staphylococcus aureus | Not specified | [5] |

| Bacillus subtilis | Not specified | [5] | |

| Micrococcus luteus | Not specified | [5] | |

| This compound N | Gram-positive bacteria | High activity | [15][16] |

Key Experimental Methodologies

Fungal Fermentation and Isolation

The production and isolation of terretonins involve standard mycological and natural product chemistry techniques.

Caption: A generalized workflow for the isolation and purification of fungal meroterpenoids.

Protocol Detail:

-

Fermentation : Fungal strains like Aspergillus terreus TM8 are cultured on solid-state media or in liquid broth. Thermophilic strains may be grown at elevated temperatures (e.g., 45-50 °C).[9]

-

Extraction : The fungal biomass and/or fermentation broth is typically extracted with an organic solvent such as ethyl acetate.[15]

-

Purification : The resulting crude extract is subjected to multiple rounds of chromatography. Initial separation is often performed using column chromatography on silica gel.[15] Further purification of fractions is achieved using techniques like gel filtration (e.g., Sephadex LH-20), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure compounds.[15]

-

Structure Elucidation : The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][11] The absolute configuration is often unambiguously confirmed by single-crystal X-ray crystallography.[7][15]

Cytotoxicity Bioassay (Sulphorhodamine B Assay)

The Sulphorhodamine B (SRB) assay is a common method for evaluating the in vitro cytotoxicity of compounds against cancer cell lines.[9]

Caption: Step-by-step workflow of the Sulphorhodamine B (SRB) cytotoxicity assay.

Protocol Detail:

-

Cell Seeding : Cancer cells (e.g., PC-3, SKOV3) are seeded in 96-well plates and allowed to attach for 24 hours.[9]

-

Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., from 0.01 to 1000 µg/mL). Control wells receive vehicle only.[9]

-

Incubation : The plates are incubated for a further 72 hours.[9]

-

Fixation : Cells are fixed by adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4 °C.[9]

-

Staining : The plates are washed, and the cells are stained with 0.4% (w/v) SRB dye for 10-30 minutes.[9]

-

Solubilization : After washing away unbound dye, the protein-bound dye is solubilized with a Tris base solution.

-

Measurement : The absorbance (optical density) is read on a plate reader, and the IC50 value is calculated from the dose-response curve.

Conclusion

This compound and its related meroterpenoids from Aspergillus terreus represent a structurally diverse and biologically significant class of natural products. The elucidation of their biosynthetic pathway has opened avenues for synthetic biology approaches to generate novel analogues. The potent and varied biological activities, ranging from highly specific enzyme inhibition relevant to neurodegenerative diseases to broad-spectrum anticancer and antimicrobial effects, underscore their potential as lead compounds in drug development. Further research is warranted to explore the molecular mechanisms underlying their activities and to assess their therapeutic potential in preclinical and clinical settings.

References

- 1. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 2. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asperterpenes A and B, two unprecedented meroterpenoids from Aspergillus terreus with BACE1 inhibitory activities - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Meroterpenoids from the marine-derived fungus Aspergillus terreus GZU-31-1 exerts anti-liver fibrosis effects by targeting the Nrf2 signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Terretonin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation and purification of Terretonin, a meroterpenoid with significant biological activities. The methodologies outlined are compiled from various studies and are intended to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound and its analogues are a class of highly oxygenated tetracyclic meroterpenoids produced by various fungal species, notably from the genera Aspergillus and Nocardiopsis.[1][2][3][4] These compounds have demonstrated a range of biological activities, including antibacterial and cytotoxic effects, making them promising candidates for further pharmacological investigation.[1][2][4] This protocol details the fermentation, extraction, and chromatographic purification steps necessary to isolate this compound from fungal cultures.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its analogues is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][4][5][6]

Table 1: Physicochemical Properties of this compound N

| Property | Description | Reference |

| Appearance | Colorless solid | [1] |

| Molecular Formula | C26H32O9 | [7] |

| Rf Value | 0.54 (Silica gel G/UV254, CH2Cl2/5% MeOH) | [1] |

| Staining | Pink, later violet with anisaldehyde/sulfuric acid | [1] |

Table 2: 1H and 13C NMR Data for this compound N in CDCl3

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Reference |

| 1 | 50.3 | [1] | |

| 2 | 22.5 | [1] | |

| 3 | 79.4 | [1] | |

| 5 | 61.3 | [1] | |

| 6 | 76.0 | [1] | |

| 7 | 35.8 | [1] | |

| 9 | 51.5 | [1] | |

| 11 | 78.2 | [1] | |

| 14 | 55.0 | [1] | |

| 17 | 76.5 | 4.81 (m) | [1] |

| 19 | 5.06 (s), 5.16 (s) | [1] | |

| 20 | 24.2 | 1.68 (s) | [1] |

| 21 | 14.6 | 0.86 (s) | [1] |

| 22 | 19.8 | 1.28 (s) | [1] |

| 23 | 20.9 | 2.03 (s) | [1] |

| 24 | 18.2 | 1.62 (s) | [1] |

| 25 | 16.5 | 1.38 (d, 6.4) | [1] |

| 27 | 21.4 | 1.96 (s) | [1] |

Experimental Protocols

The isolation of this compound involves a multi-step process that begins with the cultivation of the producing microorganism, followed by extraction and a series of chromatographic separations.

Fungal Fermentation

The production of this compound is dependent on the large-scale fermentation of the source organism, such as Aspergillus terreus or Nocardiopsis sp..[1][2]

Materials:

-

Pure culture of the producing fungal strain (e.g., Aspergillus terreus TM8 or Nocardiopsis sp. LGO5).

-

Seed culture medium (e.g., ISP2 medium or Potato Dextrose Broth).

-

Production medium (e.g., modified rice medium).[1]

-

Erlenmeyer flasks.

-

Incubator.

Protocol:

-

Seed Culture Preparation: Inoculate the fungal strain into a seed culture medium and incubate at an appropriate temperature (e.g., 30-45°C) for 3 days to generate a sufficient amount of mycelia.[1][2]

-

Large-Scale Fermentation: Aseptically transfer the seed culture to multiple Erlenmeyer flasks containing the production medium.

-

Incubation: Incubate the production cultures for an extended period, typically 14 days or more, at a controlled temperature (e.g., 35-45°C) to allow for the biosynthesis of secondary metabolites, including this compound.[1][2]

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and culture medium are extracted to obtain the crude mixture of secondary metabolites.

Materials:

-

Methanol (MeOH).

-

Ethyl acetate (EtOAc).

-

Filtration apparatus.

-

Rotary evaporator.

Protocol:

-

Maceration: After the incubation period, macerate the entire culture (biomass and medium) in methanol.[1]

-

Filtration and Concentration: Filter the methanol extract to remove solid materials. Concentrate the filtrate in vacuo using a rotary evaporator to remove the methanol.

-

Solvent-Solvent Partitioning: Re-extract the remaining aqueous residue with ethyl acetate. This step partitions the nonpolar and semi-polar compounds, including this compound, into the ethyl acetate layer.[1][3]

-

Final Concentration: Concentrate the ethyl acetate extract to dryness under reduced pressure to yield the crude extract.

Chromatographic Purification

The crude extract is a complex mixture of compounds and requires a multi-step chromatographic process for the purification of this compound.

Materials:

-

Sephadex LH-20.[2]

-

Solvents for chromatography (e.g., n-hexane, chloroform, ethyl acetate, methanol).[8][9]

-

Thin-Layer Chromatography (TLC) plates (Silica gel G/UV254).

-

Preparative TLC plates or HPLC system for final purification.

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.[2][8]

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.[8]

-

Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Preparative Thin-Layer Chromatography (pTLC) or HPLC:

-

For final purification, subject the enriched fractions to pTLC or preparative HPLC.[2]

-

This will yield pure this compound, which can be verified by spectroscopic analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: Workflow for this compound isolation and purification.

Conclusion

The protocol described provides a robust framework for the successful isolation and purification of this compound from fungal sources. The specific conditions, such as fermentation parameters and chromatographic solvent systems, may require optimization depending on the specific fungal strain and the analogue of this compound being targeted. The structural integrity and purity of the final compound should always be confirmed using high-resolution spectroscopic methods.

References

- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells [mdpi.com]

- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound O: a new meroterpenoid from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C26H32O9 | CID 16196970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Large-Scale Production of Bioactive Terrein by Aspergillus terreus Strain S020 Isolated from the Saudi Coast of the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Terretonin as a Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin, a meroterpenoid produced by fungi of the Aspergillus genus, presents a unique and compelling tetracyclic core skeleton for drug discovery initiatives.[1][2] Its documented biological activities, including anti-inflammatory and cytotoxic effects, highlight its potential as a versatile starting point for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's biological context, quantitative data on its activity, and detailed protocols for key experiments to facilitate its use as a drug discovery scaffold.

Biochemical Properties and Mechanism of Action

This compound and its analogues are hybrid natural products derived from a mixed polyketide-terpenoid biosynthetic pathway.[3][4] The core structure is a tetracyclic system that has been shown to interact with key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

This compound has been demonstrated to exert potent anti-inflammatory effects. One of the key mechanisms identified is its ability to modulate the SIRT1/Nrf2/NF-κB/NLRP3 signaling axis. Specifically, this compound can enhance the activity of Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators of cellular antioxidant responses. Concurrently, it inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the subsequent activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of inflammatory cytokines.

Anticancer Activity

Certain derivatives of this compound, such as this compound N, have exhibited significant cytotoxic activity against various cancer cell lines. While the precise molecular targets are still under investigation, the induction of apoptosis is a key mechanism of its anticancer effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. This information is crucial for understanding the potency and selectivity of these compounds and for guiding structure-activity relationship (SAR) studies.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound N | PC-3 (Prostate Cancer) | Cytotoxicity (SRB) | 7.4 µg/mL | [5] |

| This compound N | SKOV3 (Ovarian Cancer) | Cytotoxicity (SRB) | 1.2 µg/mL | [5] |

| This compound D1 | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |

| This compound | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |

| This compound A | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |

| This compound D | RAW264.7 Macrophages | NO Production | 22-34% inhibition at 50 µg/mL | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways targeted by this compound and the workflows for its evaluation are essential for a clear understanding of its therapeutic potential.

Experimental Protocols

Synthesis of this compound Analogs

While the total synthesis of this compound has been reported, it is a complex multi-step process.[1][7] For the purpose of generating a library of analogs for drug discovery, a more modular synthetic strategy is desirable. Although specific protocols for the derivatization of the this compound scaffold are not widely available, general strategies for the synthesis of tetracyclic meroterpenoids can be adapted.[5][8][9][10][11] These approaches often involve the construction of the decalin subunit followed by its connection to a variously substituted arene.

General Strategy for Analog Synthesis:

-

Synthesis of the Decalin Core: An enantioselective Diels-Alder reaction can be employed to construct the decalin subunit.

-

Arene Coupling: The decalin core can be coupled to a variety of substituted aromatic rings through methods such as carbonyl addition chemistry or cross-coupling reactions.

-

Cyclization and Isomerization: An acid-mediated cyclization/isomerization reaction can be used to selectively form the desired cis- or trans-decalin stereochemistry.

-

Functional Group Modification: Once the tetracyclic core is assembled, functional groups on the aromatic ring can be modified using standard organic chemistry transformations to generate a library of analogs.

Note: The development of a robust and scalable synthetic route for this compound analogs is a key first step in any drug discovery program based on this scaffold.

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is adapted from the methodology used to determine the IC50 values of this compound N.[5]

Materials:

-

Cancer cell lines (e.g., PC-3, SKOV3)

-

Complete cell culture medium

-

This compound analogs dissolved in DMSO

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA solution to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.

-